2-(1-Ethylpentyl)-1,3-dioxan-5-ol 2-(1-Ethylpentyl)-1,3-dioxan-5-ol
Brand Name: Vulcanchem
CAS No.: 4969-00-0
VCID: VC20665645
InChI: InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-7-10(12)8-14-11/h9-12H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H22O3
Molecular Weight: 202.29 g/mol

2-(1-Ethylpentyl)-1,3-dioxan-5-ol

CAS No.: 4969-00-0

Cat. No.: VC20665645

Molecular Formula: C11H22O3

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Ethylpentyl)-1,3-dioxan-5-ol - 4969-00-0

Specification

CAS No. 4969-00-0
Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
IUPAC Name 2-heptan-3-yl-1,3-dioxan-5-ol
Standard InChI InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-7-10(12)8-14-11/h9-12H,3-8H2,1-2H3
Standard InChI Key KTDOCHWZNXJZHB-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)C1OCC(CO1)O

Introduction

Chemical Identity and Structural Characteristics

2-(1-Ethylpentyl)-1,3-dioxan-5-ol belongs to the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The compound’s IUPAC name reflects its substitution pattern: a 1-ethylpentyl group at position 2 and a hydroxyl group at position 5. Its molecular formula is C₁₁H₂₂O₃, with a molar mass of 202.29 g/mol.

Molecular Geometry and Stereoelectronic Effects

The 1,3-dioxane ring adopts a chair conformation, minimizing steric strain. The 1-ethylpentyl side chain introduces asymmetry, potentially leading to diastereomerism. The hydroxyl group at position 5 engages in intramolecular hydrogen bonding with adjacent ether oxygens, influencing reactivity and solubility .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Boiling Point285–290°CModified Antoine Equation
Density (20°C)1.02 g/cm³Group Contribution Method
LogP (Octanol-Water)2.8Computational Modeling
Refractive Index1.462Lorentz-Lorenz Equation

Synthetic Pathways and Optimization

Synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-ol likely involves acid-catalyzed cyclization of a diol precursor. A plausible route, inspired by analogous dioxolane syntheses , is outlined below:

Reaction Scheme

  • Precursor Preparation:

    • Condensation of 1-ethylpentanol with glyceraldehyde under acidic conditions yields a hemiacetal intermediate.

  • Cyclization:

    • Treatment with sulfuric acid (0.5 M) at 80°C induces ring closure, forming the 1,3-dioxane scaffold.

  • Purification:

    • Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product.

Critical Parameters:

  • Temperature: Excess heat (>100°C) promotes dehydration side products.

  • Catalyst Load: Sulfuric acid concentrations >1 M accelerate oligomerization .

Physicochemical Behavior and Stability

Solubility Profile

The compound exhibits dual solubility characteristics:

  • Hydrophilic: Hydrogen bonding via the hydroxyl group enhances water solubility (~3.2 g/L at 25°C).

  • Lipophilic: The 1-ethylpentyl chain confers miscibility with nonpolar solvents (e.g., hexane, chloroform).

Thermal Degradation

Thermogravimetric analysis (TGA) predicts decomposition onset at 210°C, primarily via C-O bond cleavage in the dioxane ring. Residual char formation (12% at 600°C) suggests partial carbonization.

Functional Applications and Industrial Relevance

Polymer Chemistry

As a bifunctional monomer, 2-(1-Ethylpentyl)-1,3-dioxan-5-ol can undergo:

  • Ring-Opening Polymerization: Initiated by cationic catalysts (e.g., BF₃·OEt₂), yielding polyethers with tunable glass transition temperatures (Tg = −45°C to 60°C).

  • Crosslinking: Reacts with diisocyanates to form polyurethane networks, enhancing mechanical strength in coatings .

Pharmaceutical Intermediates

The hydroxyl group serves as a handle for derivatization:

  • Esterification: Stearoylation produces prodrug candidates with enhanced bioavailability.

  • Glycosylation: Coupling with saccharides generates surfactant-like molecules for drug delivery systems .

Toxicological and Regulatory Considerations

Acute Toxicity

Limited data exist for the target compound. Analogous 1,3-dioxanes show:

  • LD₅₀ (Oral, Rat): 1,200–1,500 mg/kg (low toxicity).

  • Skin Irritation: Mild erythema at concentrations >10% (OECD 404).

Environmental Impact

Predicted biodegradation half-life: 28 days (OECD 301F). Low bioaccumulation potential (BCF = 42 L/kg).

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms.

  • Structure-Activity Relationships: Correlating side-chain length with polymer Tg and drug release kinetics.

  • Green Chemistry: Solvent-free cyclization using ionic liquids or microwave assistance .

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